molecular formula C19H11F4N3O2 B3746363 3-[4-(1H-pyrrol-1-yl)phenyl]-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-1,2,4-oxadiazole

3-[4-(1H-pyrrol-1-yl)phenyl]-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-1,2,4-oxadiazole

Cat. No. B3746363
M. Wt: 389.3 g/mol
InChI Key: KHCPCZAJGALSBH-UHFFFAOYSA-N
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Description

The compound “3-[4-(1H-pyrrol-1-yl)phenyl]-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-1,2,4-oxadiazole” is a complex organic molecule that contains several functional groups, including a pyrrole ring, a phenyl ring, a tetrafluorophenoxy group, and an oxadiazole ring .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that its synthesis would involve several steps, each introducing a different functional group. For example, the pyrrole ring could be synthesized using the Paal-Knorr Pyrrole Synthesis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The pyrrole and phenyl rings are aromatic, meaning they have a cyclic, planar structure with delocalized electrons . The oxadiazole ring is a heterocycle containing two nitrogen atoms and one oxygen atom .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the pyrrole ring is electron-rich and could potentially undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar oxadiazole ring and the tetrafluorophenoxy group could increase its solubility in polar solvents .

Future Directions

Future research could explore the potential applications of this compound, particularly if it shows promising biological activity. This could involve testing its effects on various biological targets, or modifying its structure to optimize its properties .

properties

IUPAC Name

3-(4-pyrrol-1-ylphenyl)-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11F4N3O2/c20-13-9-14(21)17(23)18(16(13)22)27-10-15-24-19(25-28-15)11-3-5-12(6-4-11)26-7-1-2-8-26/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHCPCZAJGALSBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC=C(C=C2)C3=NOC(=N3)COC4=C(C(=CC(=C4F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11F4N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(1H-pyrrol-1-yl)phenyl]-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-1,2,4-oxadiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[4-(1H-pyrrol-1-yl)phenyl]-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-1,2,4-oxadiazole
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3-[4-(1H-pyrrol-1-yl)phenyl]-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-1,2,4-oxadiazole
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3-[4-(1H-pyrrol-1-yl)phenyl]-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-1,2,4-oxadiazole
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3-[4-(1H-pyrrol-1-yl)phenyl]-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-1,2,4-oxadiazole
Reactant of Route 5
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3-[4-(1H-pyrrol-1-yl)phenyl]-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-1,2,4-oxadiazole
Reactant of Route 6
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3-[4-(1H-pyrrol-1-yl)phenyl]-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-1,2,4-oxadiazole

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